molecular formula C6H13I2NO B2441048 4-(2-Iodoethyl)morpholine hydroiodide CAS No. 956330-15-7

4-(2-Iodoethyl)morpholine hydroiodide

Cat. No. B2441048
CAS RN: 956330-15-7
M. Wt: 368.985
InChI Key: MIJGESMNQJDIIY-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)morpholine hydroiodide is a chemical compound with the molecular formula C6H13I2NO . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of research. Recent advances have been made in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 . The molecular weight of this compound is 241.07 .

Scientific Research Applications

Synthesis and Organic Reactions

  • The compound has been utilized in the synthesis of N-acyl derivatives and hydroiodides through reactions with acyl iodides, demonstrating its role in creating structurally diverse molecules (Voronkov, Tsyrendorzhieva, & Rakhlin, 2010). Additionally, it's involved in the preparation of 3-R-4-substituted-delta2-1,2,4-triazoline-5-thione, indicating its application in producing compounds with potential antibacterial activities (Dobosz, Wujec, & Waśko, 2003).

Structural and Spectroscopic Studies

  • Research on morpholine derivatives, such as the study of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, highlights the compound's significance in organometallic chemistry and its complexation with metals like palladium and mercury, offering insights into molecular structures and potential applications in catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Materials Science and Hydrogel Applications

  • The development of novel hydrogels from morpholine derivatives, as demonstrated in the synthesis and characterization of copolymeric hydrogels for dye absorption, shows its potential in environmental applications and wastewater treatment (Ilgın & Ozay, 2017).

Antimicrobial and Antibiotic Modulation

  • Compounds derived from morpholine, such as 4-(Phenylsulfonyl) morpholine, have been investigated for their antimicrobial properties and their ability to modulate the activity of antibiotics against multidrug-resistant strains, illustrating its relevance in addressing antibiotic resistance (Oliveira et al., 2015).

Halogen Bonding Interactions

  • Studies on halogen and hydrogen bonding capabilities of morpholine-based compounds provide fundamental insights into their spectroscopic and structural properties, contributing to the understanding of molecular interactions in solid states (Bouchmella et al., 2008).

Future Directions

Morpholine-based compounds, including 4-(2-Iodoethyl)morpholine hydroiodide, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods, exploring their reactivity in various chemical reactions, and investigating their potential applications in pharmaceutical testing .

properties

IUPAC Name

4-(2-iodoethyl)morpholine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12INO.HI/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGESMNQJDIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCI.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956330-15-7
Record name 4-(2-iodoethyl)morpholine hydroiodide
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